(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one is a synthetic compound known for its significant role in medical and pharmaceutical research. This compound is a derivative of androstane and is characterized by its unique structure, which includes a pentafluoropentyl sulfinyl group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly in the treatment of hormone-related conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one involves multiple steps, starting from basic androstane derivatives. The key steps include:
Introduction of the Hydroxy Group: This is typically achieved through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Pentafluoropentyl Sulfinyl Group: This step involves the reaction of the androstane derivative with pentafluoropentyl sulfinyl chloride in the presence of a base such as triethylamine.
Formation of the Androst-4-en-3-one Structure: This is achieved through oxidation reactions using reagents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Using large quantities of hydroxylating agents in industrial reactors.
Sulfinylation: Conducted in large-scale reactors with efficient mixing and temperature control to ensure complete reaction.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like Jones reagent or PCC.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential in treating hormone-related disorders, particularly in breast cancer research.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, primarily hormone receptors. It acts as an antagonist to estrogen receptors, thereby inhibiting the growth of estrogen-dependent cancer cells. The sulfinyl group enhances its binding affinity to the receptors, making it a potent inhibitor. The pathways involved include the downregulation of estrogen receptor signaling and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Fulvestrant: Another estrogen receptor antagonist with a similar structure but different functional groups.
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with applications in osteoporosis treatment.
Uniqueness
(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one is unique due to its pentafluoropentyl sulfinyl group, which enhances its binding affinity and specificity to estrogen receptors. This makes it a more potent inhibitor compared to other similar compounds.
Propiedades
Fórmula molecular |
C33H51F5O3S |
---|---|
Peso molecular |
622.8 g/mol |
Nombre IUPAC |
(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C33H51F5O3S/c1-30-17-14-25(39)22-24(30)21-23(29-26-12-13-28(40)31(26,2)18-15-27(29)30)11-8-6-4-3-5-7-9-19-42(41)20-10-16-32(34,35)33(36,37)38/h22-23,26-29,40H,3-21H2,1-2H3/t23-,26+,27+,28+,29+,30+,31+,42?/m1/s1 |
Clave InChI |
DPNPVYSSKRTLSU-BFGSIXCPSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=CC(=O)CC[C@]34C)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
SMILES canónico |
CC12CCC3C(C1CCC2O)C(CC4=CC(=O)CCC34C)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.